4,5-Methylenedioxy-2-aminoindane is a synthetic compound that belongs to the class of chemicals known as aminoindanes, which are structurally related to amphetamines. This compound is notable for its psychoactive properties, particularly its effects on the central nervous system. It is often studied for its potential therapeutic applications and as a reference compound in analytical chemistry for developing new synthetic methods and studying reaction mechanisms .
4,5-Methylenedioxy-2-aminoindane is classified under psychoactive substances due to its stimulant effects, primarily mediated through interactions with neurotransmitter systems such as serotonin, dopamine, and norepinephrine. It has been identified as a new psychoactive substance (NPS) and is investigated for its empathogenic and entactogenic effects, similar to those produced by 3,4-methylenedioxymethamphetamine (MDMA) .
The synthesis of 4,5-Methylenedioxy-2-aminoindane typically involves several key steps:
The synthetic route can be summarized as follows:
The molecular structure of 4,5-Methylenedioxy-2-aminoindane consists of a methylenedioxy group attached to the indane core. Its chemical formula is , with a molar mass of approximately . The structural representation includes:
The compound's structural features contribute to its pharmacological activity, particularly its interaction with serotonin receptors .
4,5-Methylenedioxy-2-aminoindane can participate in various chemical reactions:
The major products from these reactions may include various derivatives that exhibit unique chemical and physical properties.
The mechanism of action for 4,5-Methylenedioxy-2-aminoindane primarily involves its role as a serotonin releasing agent. It interacts with serotonin transporters in the brain, leading to an increase in serotonin levels within the synaptic cleft. This elevation is associated with entactogenic effects such as emotional openness and enhanced social interaction .
4,5-Methylenedioxy-2-aminoindane is typically encountered as a solid at room temperature with specific melting points depending on purity.
Relevant data regarding its physical state can be derived from analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which provides insights into its purity and identity .
4,5-Methylenedioxy-2-aminoindane has several significant applications:
Aminoindanes represent a class of conformationally rigid synthetic compounds designed as cyclic analogs of phenethylamine and amphetamine scaffolds. The 2-aminoindane (2-AI) nucleus serves as the fundamental structure, where the α and β carbons of amphetamine form the fused ring system of the indane core. This structural constraint reduces rotational freedom, enhancing receptor selectivity compared to flexible amphetamines [1] [4]. Early pharmacological investigations in the 1970s revealed aminoindanes possessed unexpected analgesic properties and mild CNS stimulant effects distinct from their amphetamine counterparts. Notably, 2-AI exhibited bronchodilatory activity and non-opioid mediated analgesia not reversible by nalorphine, suggesting a unique mechanism of action [4].
Chemical modifications explored through pharmaceutical research included:
Table 1: Structural Evolution of Select Aminoindanes
Compound | R₁ | R₂ | R₃ (N-substituent) | Structural Relationship |
---|---|---|---|---|
2-AI | H | H | H | Amphetamine analog |
5-IAI | H | Iodo | H | p-Iodoamphetamine analog |
MDAI | Methylenedioxy | H | H | MDMA analog (5,6-position) |
4,5-MDAI | H | Methylenedioxy | H | MDMA analog (4,5-position) |
MDMAI | Methylenedioxy | H | Methyl | N-methylated MDAI |
MMAI | Methyl | Methoxy | H | - |
By the 1990s, research revealed that methylenedioxy-substituted aminoindanes like MDAI (5,6-methylenedioxy-2-aminoindane) acted as potent serotonin releasing agents with reduced neurotoxicity compared to MDMA in rodent models. These compounds produced "entactogenic" effects similar to MDMA but with minimal dopaminergic activity, theoretically lowering abuse potential and neurotoxic risk [1] [4]. Despite promising neuroprotective and antipsychotic applications noted in early 2000s research [4], aminoindanes remained unapproved pharmaceuticals.
This therapeutic limbo created ideal conditions for exploitation within the gray market. As established stimulants like mephedrone faced global prohibitions (e.g., EU Council Decision 2010/759/EU in December 2010 [3]), underground chemists leveraged published synthetic routes to repurpose aminoindanes as "legal highs." Marketed as "research chemicals" or "not for human consumption," products containing MDAI and its isomers avoided drug legislation through:
The emergence of 4,5-MDAI followed a predictable pattern of NPS market adaptation:
Table 2: Timeline of 4,5-MDAI Market Entry Relative to Key Legislation
Period | Regulatory Event | Market Development |
---|---|---|
Pre-2010 | Minimal controls on cathinones | Mephedrone dominates "legal high" market |
April 2010 | UK classifies mephedrone as Class B | Surge in MDAI (5,6-isomer) availability |
Late 2010-2011 | EU-wide mephedrone controls (Dec 2010) | First identifications of 4,5-MDAI in UK seizures |
2011-2012 | MDAI scheduled in select countries | 4,5-MDAI marketed as "positional isomer" loophole |
Post-2013 | Generic bans on aminoindanes in EU nations | Decline in availability; niche cryptomarket presence |
Positional isomerism became a deliberate strategy to circumvent controlled substance analog acts. While 5,6-MDAI was explicitly banned in several jurisdictions following 2011-2012 risk assessments, the 4,5-isomer remained legally ambiguous due to:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9